molecular formula C16H11N3O2 B12603538 5-(4-Nitrophenyl)-2,3'-bipyridine CAS No. 917897-51-9

5-(4-Nitrophenyl)-2,3'-bipyridine

Cat. No.: B12603538
CAS No.: 917897-51-9
M. Wt: 277.28 g/mol
InChI Key: AFUUWFMJUZUYJA-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-2,3’-bipyridine: is an organic compound that belongs to the class of bipyridines. Bipyridines are heterocyclic compounds containing two pyridine rings. The presence of a nitrophenyl group at the 5-position of one of the pyridine rings makes this compound particularly interesting for various chemical and biological applications. The nitrophenyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitrophenyl)-2,3’-bipyridine typically involves the coupling of 4-nitrophenyl derivatives with bipyridine precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated nitrophenyl compound in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods: Industrial production of 5-(4-Nitrophenyl)-2,3’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted bipyridine derivatives.

Scientific Research Applications

Chemistry: 5-(4-Nitrophenyl)-2,3’-bipyridine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in the synthesis of metal-organic frameworks and catalysts.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. The nitrophenyl group can interact with biological targets, making it a useful scaffold for drug design.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its derivatives are being investigated for their ability to inhibit specific enzymes and pathways involved in diseases such as cancer and bacterial infections.

Industry: In the industrial sector, 5-(4-Nitrophenyl)-2,3’-bipyridine is used in the development of advanced materials, including polymers and dyes. Its unique electronic properties make it suitable for applications in optoelectronics and photonics.

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)-2,3’-bipyridine and its derivatives involves the interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer processes, influencing the redox state of the target molecules. Additionally, the bipyridine moiety can chelate metal ions, affecting the activity of metalloenzymes and other metal-dependent biological processes.

Comparison with Similar Compounds

    4-Nitrophenyl-2,2’-bipyridine: Similar structure but with the nitrophenyl group at a different position.

    5-(4-Aminophenyl)-2,3’-bipyridine: The amino derivative of 5-(4-Nitrophenyl)-2,3’-bipyridine.

    5-(4-Methylphenyl)-2,3’-bipyridine: The methyl derivative of 5-(4-Nitrophenyl)-2,3’-bipyridine.

Uniqueness: 5-(4-Nitrophenyl)-2,3’-bipyridine is unique due to the presence of the nitrophenyl group at the 5-position, which significantly influences its electronic properties and reactivity. This makes it distinct from other bipyridine derivatives and suitable for specific applications in coordination chemistry, materials science, and medicinal chemistry.

Properties

CAS No.

917897-51-9

Molecular Formula

C16H11N3O2

Molecular Weight

277.28 g/mol

IUPAC Name

5-(4-nitrophenyl)-2-pyridin-3-ylpyridine

InChI

InChI=1S/C16H11N3O2/c20-19(21)15-6-3-12(4-7-15)13-5-8-16(18-11-13)14-2-1-9-17-10-14/h1-11H

InChI Key

AFUUWFMJUZUYJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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